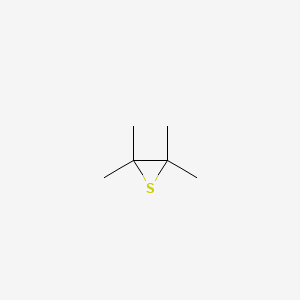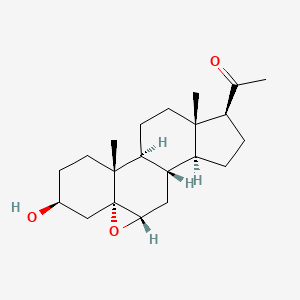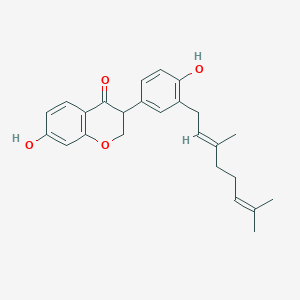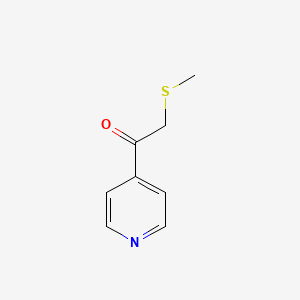
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrole ring substituted with a dimethylaminoethyl group and a chlorophenoxyacetyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride typically involves the following steps:
Formation of the Chlorophenoxyacetyl Intermediate: This step involves the reaction of p-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form p-chlorophenoxyacetyl chloride.
Pyrrole Ring Formation: The p-chlorophenoxyacetyl chloride is then reacted with 2-(dimethylamino)ethylamine to form the desired pyrrole ring structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in
属性
CAS 编号 |
14646-85-6 |
|---|---|
分子式 |
C16H20Cl2N2O2 |
分子量 |
343.2 g/mol |
IUPAC 名称 |
2-[2-[2-(4-chlorophenoxy)acetyl]pyrrol-1-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-18(2)10-11-19-9-3-4-15(19)16(20)12-21-14-7-5-13(17)6-8-14;/h3-9H,10-12H2,1-2H3;1H |
InChI 键 |
UXRVEOAAQYDLOE-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN1C=CC=C1C(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


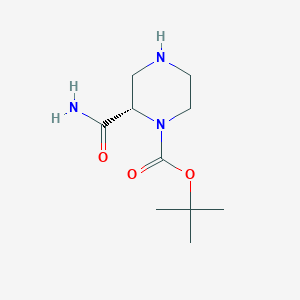

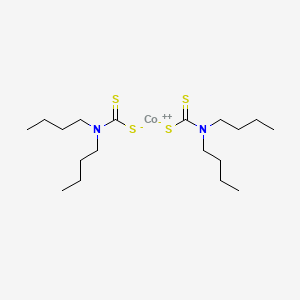

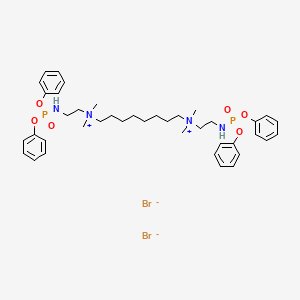

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
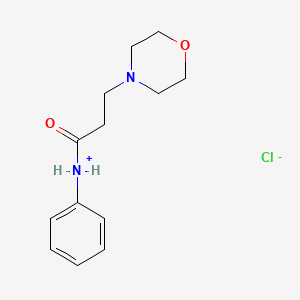
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
